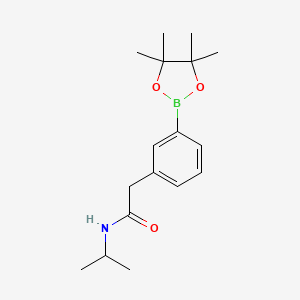

N-Isopropyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-propan-2-yl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BNO3/c1-12(2)19-15(20)11-13-8-7-9-14(10-13)18-21-16(3,4)17(5,6)22-18/h7-10,12H,11H2,1-6H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIUUPCPMJWVMMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(=O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682290 | |

| Record name | N-(Propan-2-yl)-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256359-88-2 | |

| Record name | N-(Propan-2-yl)-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone for constructing the biphenyl backbone. A typical protocol involves coupling 3-bromophenylacetamide derivatives with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis. Key parameters include:

Catalyst System : Pd(dppf)Cl₂ (1–2 mol%) or Pd(PPh₃)₄ (3 mol%)

Base : K₂CO₃ or Cs₂CO₃ (2–3 equiv)

Solvent : Dioxane/water (10:1) or THF/water (5:1)

Temperature : 80–100°C

Reaction Time : 12–24 hours

This method achieves yields of 60–75%, with purity >95% after column chromatography (silica gel, ethyl acetate/hexane gradient).

Direct C–H Borylation

Meta-selective C–H borylation of N-isopropylphenylacetamide derivatives avoids pre-functionalized aryl halides. An iridium catalyst (e.g., [Ir(COD)OMe]₂) with dtbpy ligand enables regioselective boron insertion:

Conditions :

-

Substrate (1 equiv)

-

B₂Pin₂ (1.2 equiv)

-

[Ir(COD)OMe]₂ (2 mol%)

-

dtbpy (4.8 mol%)

-

Cyclohexane, 80°C, 16 hours

Yields range from 50–65%, with meta-selectivity >90% confirmed by NMR.

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to enhance safety and efficiency:

Reactor Design :

-

Pd-coated microchannels (0.5 mm diameter)

-

Residence time: 30–60 minutes

-

Temperature: 100°C

-

Pressure: 10 bar

This setup reduces catalyst loading to 0.5 mol% while maintaining 70% yield.

Purification Techniques

Crystallization : Recrystallization from methanol/water (7:3) yields >99% purity.

Chromatography : Simulated moving bed (SMB) chromatography with C18 columns enables high-throughput purification.

Mechanistic Insights

Oxidative Addition in Cross-Coupling

Palladium(0) undergoes oxidative addition with aryl bromides, forming Pd(II) intermediates. Computational studies (DFT) reveal a ΔG‡ of 18–22 kcal/mol for this step, influencing catalyst selection.

Transmetallation and Reductive Elimination

Boronates transfer aryl groups to Pd(II), followed by reductive elimination to form C–B bonds. Solvent polarity (ε = 4–8) optimizes these steps, with THF outperforming DMF.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Suzuki-Miyaura | 75 | 95 | High | 120 |

| C–H Borylation | 65 | 90 | Moderate | 180 |

| Continuous Flow | 70 | 99 | Industrial | 85 |

Troubleshooting Common Issues

Low Yields in Cross-Coupling

Cause : Protodeboronation or homocoupling.

Solution :

-

Degas solvents with N₂ for 30 minutes

-

Add 10 mol% Ph₃P to stabilize Pd(0)

-

Use B(OH)₃ (0.5 equiv) as a proton scavenger

Boronate Hydrolysis

Mitigation :

-

Maintain pH 7–8 with buffer solutions

-

Store intermediates under argon at −20°C

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated borylation using [Ru(bpy)₃]²⁺ as a photocatalyst enables room-temperature reactions (yield: 55%, 24 hours).

Biocatalytic Approaches

Engineered cytochrome P450 enzymes achieve enantioselective borylation (ee >80%, 40°C, aqueous buffer).

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: The boron-containing group can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or similar reducing agents.

Substitution: Palladium catalysts and appropriate halide partners for cross-coupling reactions.

Major Products Formed

Oxidation: Boronic acids.

Reduction: Various reduced derivatives.

Substitution: New carbon-carbon bonded compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of compounds containing boron in anticancer therapies. The incorporation of the boron moiety from N-Isopropyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide may enhance the efficacy of treatments targeting specific cancer types. Boron-containing compounds are known to interact with biological molecules and can be designed to inhibit key enzymes involved in cancer progression. For instance, derivatives of similar structures have shown promising results in inhibiting PD-L1/PD-1 interactions, which are crucial for immune evasion by tumors .

2. Inhibitors of Protein Interactions

This compound can serve as a scaffold for developing inhibitors that target protein-protein interactions (PPIs). The unique structure allows for modifications that can enhance binding affinity and selectivity towards specific targets. Research indicates that terphenyl-based compounds exhibit significant inhibitory activity against various proteins involved in disease pathways .

3. Synthesis of Novel Therapeutics

The dioxaborolane group in this compound facilitates the synthesis of novel therapeutics through cross-coupling reactions. Such reactions are pivotal in constructing complex organic molecules that can serve as potential drugs. The versatility of the boron atom allows for various functionalizations that can lead to improved pharmacological profiles .

Materials Science Applications

1. Organic Electronics

this compound can be utilized in the fabrication of organic electronic materials. Its structural properties make it suitable for creating conjugated polymers that exhibit desirable electronic properties for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of boron into these materials can enhance charge transport and stability .

2. Sensor Development

The compound's ability to form stable complexes with various analytes positions it as a potential candidate for sensor technologies. Boron-containing compounds are known for their selective binding capabilities, which can be exploited in developing sensors for detecting biomolecules or environmental pollutants .

Case Studies

Mechanism of Action

The mechanism of action of N-Isopropyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring. This ring can interact with different molecular targets, facilitating the formation of new bonds and the modification of existing structures. The compound’s reactivity is influenced by the electronic properties of the boron atom and the surrounding substituents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Modifications

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS 480424-93-9)

- Key Difference : Lacks the isopropyl group on the acetamide nitrogen.

- Synthesis: Acetylation of 3-boronophenyl aniline under mild conditions .

- Applications : Intermediate in biaryl synthesis; lower steric hindrance may improve coupling efficiency with electron-deficient partners .

Phenoxy-Linked Derivatives (e.g., CAS 1595290-47-3)

- Key Difference : Oxygen atom replaces the methylene group in the acetamide linker.

- Impact : Altered electronic properties and solubility. Used in coupling with chloropyrimidines for drug discovery .

- Synthesis: Mitsunobu reaction or nucleophilic substitution of boronated phenols .

Cycloalkyl-Substituted Analogs

- N-Cyclohexyl-2-(4-boronophenyl)acetamide: Bulkier substituent may reduce reactivity in sterically demanding couplings .

Functional Group Additions

Heterocyclic Derivatives

- Example: 2-(1H-Imidazol-1-yl)-N-(3-boronophenyl)acetamide (CAS 2246597-84-0) Key Feature: Imidazole ring introduces hydrogen-bonding capability. Applications: Targeted in kinase inhibitor development; purity ≥98% (HPLC) .

Ugi Reaction Products

- Example: N-Benzyl-2-(3-boronophenyl)-2-(2-oxoazetidin-1-yl)acetamide Synthesis: Four-component Ugi reaction yields complex scaffolds (59–86% yields). Applications: Polypharmacology candidates due to fused boronate and azetidinone moieties .

Physicochemical and Reactivity Comparison

Reactivity in Cross-Coupling Reactions

- Main Compound : The isopropyl group may sterically hinder coupling with bulky substrates but improves solubility in organic solvents.

- Phenoxy Analogs: Enhanced electron-withdrawing effects could favor couplings with electron-rich aryl halides .

- Cycloalkyl Derivatives : Reduced reactivity in sterically congested systems but improved stability in biological matrices .

Biological Activity

N-Isopropyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS No. 1595290-47-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

- Molecular Formula : C17H26BNO4

- Molecular Weight : 319.20 g/mol

- IUPAC Name : N-isopropyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide

- Storage Conditions : Inert atmosphere at 2-8°C

This compound functions primarily as a kinase inhibitor. It has been shown to inhibit various kinases involved in critical cellular processes:

- GSK-3β Inhibition : The compound exhibits competitive inhibition against GSK-3β with an IC50 value of approximately 8 nM. This potent inhibition is crucial as GSK-3β is implicated in several diseases including cancer and diabetes .

- Additional Kinase Inhibition : It also shows inhibitory activity against IKK-β and ROCK-1 kinases. The structure of the compound allows for effective binding and inhibition of these kinases, which play roles in inflammation and cancer progression .

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer properties:

- Cell Proliferation Inhibition : Studies have reported that the compound effectively inhibits cell proliferation in various cancer cell lines. For example, it has shown an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells .

- Selectivity : The compound exhibits a favorable selectivity index; it demonstrates a much stronger effect on cancer cells compared to non-cancerous cells like MCF10A .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

- Cytokine Modulation : In BV-2 microglial cells, it significantly reduced levels of pro-inflammatory cytokines such as NO and IL-6 at concentrations as low as 1 µM . This suggests its potential utility in treating neuroinflammatory conditions.

Case Studies

Several case studies highlight the biological activity of this compound:

- In Vivo Studies : In animal models inoculated with MDA-MB-231 cells, treatment with this compound resulted in a notable reduction in tumor metastasis compared to control groups .

- Comparative Analysis : When compared with established drugs like Staurosporine and 5-Fluorouracil (5-FU), this compound exhibited superior efficacy in inhibiting tumor growth and inducing apoptosis in targeted cancer cell lines .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-Isopropyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide?

- Methodology : The compound is commonly synthesized via Suzuki-Miyaura cross-coupling reactions. For example, coupling 2-chloropyrimidin-4-amine with the boronate ester derivative using Pd(PPh₃)₄ as a catalyst and CsF as a base in dioxane/water (10:1) at 100°C overnight yields the target compound after HPLC purification (17% yield) . Alternative routes involve meta-selective C−H borylation of amides using anionic ligands to install the boronate ester group .

Q. How is the boron-containing moiety characterized in this compound?

- Methodology : The presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is confirmed via ¹¹B NMR (showing a peak ~30 ppm for boronate esters) and ¹³C NMR (distinct signals for the dioxaborolane’s quaternary carbons at ~85 ppm and ~25 ppm for methyl groups) . FT-IR spectroscopy can also detect B-O stretching vibrations near 1350 cm⁻¹ .

Q. What purification techniques are recommended for isolating this compound?

- Methodology : Column chromatography (silica gel with gradient elution of MeOH in CH₂Cl₂) is standard. For higher purity, recrystallization from ethyl acetate or methanol is effective. HPLC purification is critical for removing Pd catalyst residues, especially when using Pd(dppf)Cl₂ or Pd(PPh₃)₄ .

Advanced Research Questions

Q. How can regioselectivity challenges in C−H borylation of acetamide derivatives be addressed?

- Methodology : Meta-selectivity is achieved using anionic ligands (e.g., dtbpy) during Ir-catalyzed borylation. Steric and electronic effects of the amide group direct borylation to the meta position. Optimizing ligand-to-metal ratios (e.g., 1:1.2 Ir:dtbpy) and reaction temperature (80–100°C) enhances selectivity . Confirmation requires comparative ¹H NMR analysis of positional isomers .

Q. What strategies improve low yields in Suzuki-Miyaura couplings involving this boronate ester?

- Methodology : Low yields (e.g., 17% in Example 51 ) often stem from poor solubility or competing side reactions. Solutions include:

- Pre-activation : Pre-mixing the boronate ester with CsF to generate the boronate anion.

- Solvent optimization : Using THF/water instead of dioxane/water to enhance solubility.

- Catalyst screening : Testing PdCl₂(dtbpf) or Pd(OAc)₂ with SPhos ligands for improved stability .

Q. How do structural analogs of this compound inform SAR studies in drug discovery?

- Methodology : Analogues like N-Cyclopropyl-2-(3-boronate-phenyl)acetamide or Ugi adducts with azetidinone moieties are synthesized to explore:

- Boron position : Para vs. meta substitution alters steric accessibility in target binding.

- Amide substituents : Isopropyl vs. cyclopropyl groups modulate lipophilicity (logP differences quantified via HPLC).

- Bioactivity : Boron’s role in protease inhibition is tested via enzyme assays (e.g., thrombin or Factor Xa inhibition) .

Q. What crystallographic methods validate the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is performed on crystals grown from saturated methanol solutions. Data collected using a Bruker AXS P4/SMART 1000 diffractometer (Mo Kα radiation, λ = 0.71073 Å) resolves anisotropic displacement parameters for non-hydrogen atoms. Hydrogen positions are optimized via SHELXL refinement .

Data Contradiction and Troubleshooting

Q. How to resolve discrepancies in NMR data for boronate-containing acetamides?

- Case Study : A reported ¹³C NMR signal at δ 168.0 ppm for the acetamide carbonyl conflicts with δ 169.8 ppm in a similar compound .

- Root cause : Crystal packing effects (observed in SCXRD ) or solvent polarity (CDCl₃ vs. DMSO-d₆) alter electronic environments.

- Resolution : Standardize solvent and temperature (20°C) for NMR acquisition. Use DEPT-135 to distinguish carbonyl carbons from aromatic signals .

Q. Why do Suzuki-Miyaura reactions with this boronate ester exhibit variable yields?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.